1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a fluorinated phenyl group
Scientific Research Applications
1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Future Directions
Preparation Methods
The synthesis of 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorinated phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide include:
1-{[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
1-{[1-(4-methoxy-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.
1-{[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: The bromo group can enhance the compound’s ability to participate in halogen bonding.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-10-8-12(2-3-13(10)17)22-9-14(19-20-22)16(24)21-6-4-11(5-7-21)15(18)23/h2-3,8-9,11H,4-7H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZNUCULFKZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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